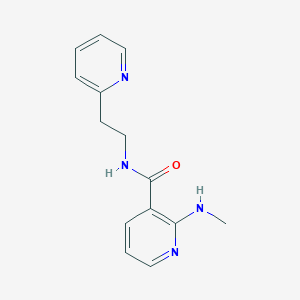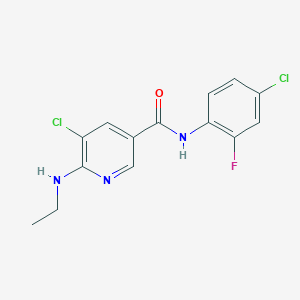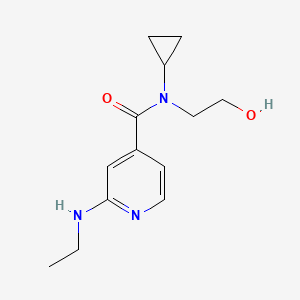![molecular formula C11H17N3 B7554816 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties. MPMP is a pyridine derivative with a pyrrolidine ring attached to it. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including the regulation of calcium signaling and the release of neurotransmitters. 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has also been found to have an effect on the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the modulation of ion channel activity. This compound has also been shown to have neuroprotective effects and has been found to be effective in preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine is its potential toxicity, which can affect the results of experiments if not properly controlled.
Orientations Futures
There are several future directions for research involving 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine. One area of interest is the development of new compounds based on the structure of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine that have improved affinity and selectivity for the sigma-1 receptor. Another area of interest is the investigation of the potential therapeutic applications of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-methylpyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine.
Applications De Recherche Scientifique
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release.
Propriétés
IUPAC Name |
5-[(2-methylpyrrolidin-1-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-6-14(9)8-10-4-5-11(12)13-7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIUFFAFYRVURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)

![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)